6-Methyl-3-nitropyridine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-nitropyridine-2,4-diamine is a heterocyclic organic compound that belongs to the class of nitropyridines. This compound is characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 3-position, and amino groups at the 2 and 4 positions. Nitropyridines are known for their diverse chemical reactivity and are used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-nitropyridine-2,4-diamine typically involves the nitration of 6-methylpyridine followed by amination. One common method is the reaction of 6-methylpyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent to form the N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO₂) and hydrogen sulfite (HSO₃⁻) in water to yield 3-nitro-6-methylpyridine . Subsequent amination at the 2 and 4 positions can be achieved using ammonia or amines under oxidative conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-3-nitropyridine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst.
Substitution: The amino groups at the 2 and 4 positions can participate in nucleophilic substitution reactions with electrophiles.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products Formed:
Reduction: 6-Methyl-3-aminopyridine-2,4-diamine.
Substitution: Various alkylated or acylated derivatives.
Cyclization: Imidazo[4,5-c]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-nitropyridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and materials with specialized properties.
Wirkmechanismus
The mechanism of action of 6-Methyl-3-nitropyridine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
3-Nitropyridine: Lacks the methyl and amino groups, resulting in different reactivity and applications.
4-Aminopyridine: Contains an amino group at the 4-position but lacks the nitro and methyl groups.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group, leading to different chemical properties and uses.
Uniqueness: 6-Methyl-3-nitropyridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H8N4O2 |
---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
6-methyl-3-nitropyridine-2,4-diamine |
InChI |
InChI=1S/C6H8N4O2/c1-3-2-4(7)5(10(11)12)6(8)9-3/h2H,1H3,(H4,7,8,9) |
InChI-Schlüssel |
MXXMBCJOQDNJKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)N)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.